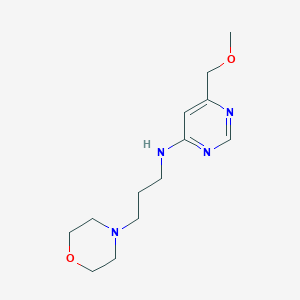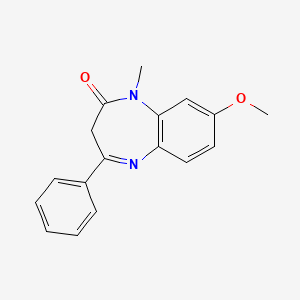![molecular formula C15H18N2O2 B5523328 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction This compound belongs to the chromene family, known for its diverse biological activities and applications in various fields. Although specific studies directly addressing 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one are rare, related chromene compounds have been extensively studied.
Synthesis Analysis Synthesis of chromene derivatives typically involves multi-component reactions, which include the combination of salicylaldehydes, pyranones, and arylhydrazines under reflux conditions. These processes are known for their ease of handling, good yields, and straightforward purification. Similar methods are likely applicable for synthesizing 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one derivatives (Alizadeh & Ghanbaripour, 2014).
Molecular Structure Analysis Chromene derivatives' structures are often confirmed using techniques such as infrared, mass spectroscopy, 1H NMR, and 13C NMR. These methods help in verifying the molecular structure and functional groups present in the compound. For similar chromene compounds, X-ray crystallography has been utilized to elucidate their crystal structure, which could be applied to study the detailed structure of 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one as well (Manolov et al., 2012).
Chemical Reactions and Properties Chromene derivatives engage in various chemical reactions, reflecting their diverse chemical properties. For instance, they can undergo Mannich type reactions, which are critical for synthesizing novel chromene-based molecules. These reactions are facilitated by specific catalysts and can lead to a wide range of biological activities (Zahiri & Mokhtary, 2015).
Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline form, can significantly influence a compound's applications. While specific data for 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one is scarce, chromene compounds generally show varied solubility in different solvents, and their physical properties can be analyzed through methods like UV/Vis and NMR spectroscopy (Elenkova et al., 2014).
Chemical Properties Analysis The chemical properties of chromene derivatives are largely defined by their functional groups. These compounds often exhibit significant biological activities, such as anticancer or antimicrobial effects. The specific chemical behaviors, like reactivity towards different reagents, can be studied using various spectroscopic and analytical techniques to better understand the compound's applications in different fields (Baghery et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Synthesis and Estrogen Receptor Binding Affinity : Compounds incorporating chromene and quinoline moieties with pyrimidine and piperazine showed promising anti-proliferative activities against human breast cancer cell lines, indicating potential for cancer treatment. The molecular docking against Bcl-2 protein highlighted good binding affinity, suggesting mechanisms of action worthy of further investigation (Parveen et al., 2017).
Organocatalysis in Synthesis : A solvent-free, one-pot, three-component method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes was developed, highlighting the use of anhydrous piperazine as an efficient and recyclable catalyst. This method emphasizes the compound's role in facilitating organic reactions under environmentally friendly conditions (Amirnejad et al., 2013).
Antipsychotic Potential : Derivatives of 3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one were explored for their potential as atypical antipsychotics, with modifications leading to compounds showing promising efficacy in behavioral models predictive of antipsychotic activity. This research suggests its potential application in the development of new treatments for psychiatric disorders (Bolós et al., 1996).
Anticancer Activity : The synthesis of chromene derivatives has been linked to potential anticancer activity, with certain compounds showing significant inhibition of cancer cell growth. These studies suggest a promising avenue for the development of novel cancer therapeutics based on chromene derivatives (Mustafa et al., 2011).
Molecular Interactions and Mechanisms
- DNA Binding and Antiproliferative Properties : Research into benzochromene derivatives demonstrated potent cytotoxic activity against colorectal cancer cell lines, indicating that these compounds can induce apoptosis through a caspase-dependent pathway and interact with DNA through groove binding. This highlights the compound's potential in the design of chemotherapeutics targeting specific molecular pathways in cancer (Ahagh et al., 2019).
Propiedades
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-16-6-8-17(9-7-16)10-12-11-19-14-5-3-2-4-13(14)15(12)18/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSCKENJNCWAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)
![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)
amino]-2-phenylacetamide](/img/structure/B5523269.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5523277.png)
![(3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5523283.png)
![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)
![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)
![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)



![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)